3-Iodo-4-methoxybenzoic acid

Catalog No.
S776573
CAS No.
68507-19-7
M.F
C8H7IO3
M. Wt
278.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-4-methoxybenzoic acid

CAS Number

68507-19-7

Product Name

3-Iodo-4-methoxybenzoic acid

IUPAC Name

3-iodo-4-methoxybenzoic acid

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

InChI

InChI=1S/C8H7IO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)

InChI Key

HNJSYSWRPCCSQI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)O)I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)I

The exact mass of the compound 3-Iodo-4-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Iodo-4-methoxybenzoic acid (CAS 68507-19-7) is a bifunctional aromatic building block characterized by a carboxylic acid group, a para-methoxy ether, and a highly reactive meta-iodine substituent. In industrial and pharmaceutical procurement, it is primarily sourced as a highly effective electrophile for palladium-catalyzed cross-coupling reactions and direct amidation workflows. The presence of the weak, highly polarizable C-I bond makes it an exceptional precursor for Suzuki-Miyaura couplings, particularly when reacting with sterically hindered aryl boronates to form complex biaryl scaffolds [1]. Furthermore, its free carboxylic acid moiety allows for straightforward conversion to acid chlorides, serving as a direct intermediate for the synthesis of bioactive molecules such as human uric acid transporter 1 (URAT1) inhibitors [2].

Substituting 3-iodo-4-methoxybenzoic acid with its bromo-analog (3-bromo-4-methoxybenzoic acid) or non-halogenated baseline (p-anisic acid) fundamentally alters process viability and cost. In palladium-catalyzed cross-coupling, the oxidative addition of a C-Br bond is significantly slower than a C-I bond. When coupling with sterically hindered substrates—such as mesityl or triisopropylphenyl derivatives—bromo-analogs often suffer from sluggish kinetics, requiring elevated temperatures, higher catalyst loadings, or expensive proprietary phosphine ligands that inflate production costs[1]. Conversely, while methyl 3-iodo-4-methoxybenzoate shares the reactive iodine, procuring the ester form necessitates an additional downstream saponification step if the target requires a free acid or amide, thereby reducing atom economy and increasing solvent waste in manufacturing workflows [2].

Higher Yields in Hindered Suzuki-Miyaura Couplings via C-I Activation

In the synthesis of complex biaryls, the choice of halogen is critical for overcoming steric bulk. Research on the cross-coupling of 3-iodo-4-methoxybenzoic acid derivatives with highly hindered arylboronic esters, such as 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, demonstrates that the iodo-precursor achieves high yields under standard palladium catalysis (e.g., Pd(PPh3)4) [1]. The lower bond dissociation energy of the C-I bond facilitates rapid oxidative addition, a step where the corresponding 3-bromo-4-methoxybenzoic acid typically stalls or requires advanced ligand systems to achieve comparable conversion rates.

Evidence DimensionSuitability for sterically hindered cross-coupling
Target Compound DataHigh conversion with standard Pd(PPh3)4 catalyst
Comparator Or Baseline3-Bromo-4-methoxybenzoic acid (Requires specialized ligands or higher temperatures for bulky boronates)
Quantified DifferenceEnables coupling of ortho,ortho'-disubstituted aryl boronates without advanced ligand systems
ConditionsPalladium-catalyzed Suzuki coupling with mesityl boronates

Procuring the iodo-derivative allows manufacturers to synthesize sterically congested biaryls using cheaper, standard palladium catalysts rather than investing in expensive, proprietary ligand systems.

Streamlined Synthesis of Bioactive Acid Chlorides

3-Iodo-4-methoxybenzoic acid serves as a direct precursor for synthesizing 3-iodo-4-methoxybenzoyl chloride, a key intermediate in the development of human uric acid transporter 1 (URAT1) inhibitors. Treatment with thionyl chloride yields the acid chloride efficiently, which is then immediately subjected to Friedel-Crafts acylation or amidation [1]. Procuring the pre-formed carboxylic acid avoids the deprotection step required if methyl 3-iodo-4-methoxybenzoate were used as the starting material, streamlining the synthetic route and minimizing yield losses associated with ester hydrolysis.

Evidence DimensionSynthetic steps to acid chloride intermediate
Target Compound Data1 step (direct reaction with SOCl2)
Comparator Or BaselineMethyl 3-iodo-4-methoxybenzoate (2 steps: saponification followed by chlorination)
Quantified DifferenceEliminates 1 synthetic step and associated yield loss
ConditionsStandard acyl chloride formation (SOCl2, 80 °C)

Selecting the free acid over the ester form reduces the number of unit operations in API synthesis, directly lowering manufacturing time and reagent costs.

Orthogonal Reactivity for Late-Stage Functionalization

Compared to the non-halogenated baseline p-anisic acid (4-methoxybenzoic acid), 3-iodo-4-methoxybenzoic acid provides an orthogonal reactive site at the 3-position. In pharmaceutical library generation, this allows for the initial formation of an amide or ester at the carboxylic acid, followed by late-stage functionalization via Sonogashira, Heck, or Suzuki coupling at the iodine site [1]. p-Anisic acid cannot undergo these transformations without a prior, often low-yielding and poorly selective, halogenation step.

Evidence DimensionAvailability of transition-metal reactive sites
Target Compound DataContains a highly reactive C-I bond at the meta position
Comparator Or Baseline4-Methoxybenzoic acid (0 reactive halogen sites)
Quantified DifferenceEnables direct late-stage cross-coupling without prior electrophilic aromatic substitution
ConditionsLate-stage diversification of pharmaceutical scaffolds

Procuring the pre-iodinated building block bypasses hazardous, unselective halogenation steps in the plant, ensuring higher purity and reproducibility in complex syntheses.

Synthesis of Sterically Hindered Biaryl Materials

Due to the high reactivity of the C-I bond, this compound is a highly effective precursor for synthesizing bulky biaryl and terphenyl compounds via Suzuki-Miyaura coupling. It is particularly valuable when coupling with ortho,ortho'-disubstituted arylboronic acids (e.g., mesityl derivatives), where standard bromo-aromatics fail or require expensive ligands [1].

Manufacturing of URAT1 Inhibitor Intermediates

The free carboxylic acid allows for direct conversion to 3-iodo-4-methoxybenzoyl chloride. This intermediate is critical for the synthesis of potent human uric acid transporter 1 (URAT1) inhibitors used in gout and metabolic syndrome research, streamlining the workflow by avoiding ester deprotection steps [2].

Late-Stage Diversification in Medicinal Chemistry

The orthogonal reactivity between the carboxylic acid and the meta-iodine substituent makes it an ideal building block for combinatorial libraries. Chemists can first construct the core scaffold via amide bond formation and subsequently use the iodine handle for Sonogashira or Heck couplings to introduce diverse functional groups[3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (14.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Iodo-4-methoxybenzoic acid

Dates

Last modified: 08-15-2023

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